Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate is a chemical compound with the CAS Number: 2377034-86-9 . It has a molecular weight of 357.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(9-10)12-8-16-11(15)7-17-12/h7-8,10H,4-6,9H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 357.25 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Receptor Binding Affinities
A study by Ullah (2014) outlines the synthesis of compounds structurally related to adoprazine, showcasing the use of tert-butyl piperazine-1-carboxylate in the synthesis of compounds with potent D2 receptor antagonist and 5-HT1A receptor agonist properties. These compounds were synthesized through a series of reactions starting with suitably modified aryl bromides, demonstrating the utility of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate in the development of potential atypical antipsychotics with dual receptor binding affinities (Ullah, 2014).
Antibacterial and Anthelmintic Activities
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized it through various spectroscopic methods, and evaluated its in vitro antibacterial and anthelmintic activities. The study provides insights into the structural and functional versatility of compounds derived from tert-butyl piperazine-1-carboxylate, highlighting their potential applications in the development of new therapeutic agents with moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Catalytic Applications and Chemical Synthesis
Chankeshwara and Chakraborti (2006) demonstrated the efficiency of indium(III) bromide and chloride in catalyzing the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions at room temperature. This study showcases the role of tert-butyl carbamates in facilitating chemoselective transformations, underpinning their significance in synthetic organic chemistry and the development of pharmacologically active compounds with excellent yields and high purity (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(9-10)12-8-16-11(15)7-17-12/h7-8,10H,4-6,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUPZUGGHXRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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